

Application Notes and Protocols: 1-Linoleoyl Glycerol in Drug Delivery Systems

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Compound of Interest		
Compound Name:	1-Linoleoyl Glycerol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Linoleoyl Glycerol (Glyceryl Monolinoleate)

1-Linoleoyl Glycerol (1-LG), commercially available as Maisine® CC, is a high-purity oily vehicle composed of mono-, di-, and triglycerides of linoleic acid (C18:2) and oleic acid (C18:1). [1][2] It is a key excipient in the formulation of lipid-based drug delivery systems (LBDDS), particularly for poorly water-soluble drugs (BCS Class II and IV). Its unique composition, rich in long-chain unsaturated fatty acids, makes it an excellent solubilizer for lipophilic active pharmaceutical ingredients (APIs) and a powerful enhancer of oral bioavailability.[2][3]

The primary application of 1-LG is in the development of Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[2][3] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][5] This in-situ emulsification facilitates drug dissolution and absorption.

Mechanism of Bioavailability Enhancement

The primary mechanism by which 1-LG enhances the oral bioavailability of lipophilic drugs is through the promotion of intestinal lymphatic transport.[2][6][7]



- Solubilization: 1-LG acts as a lipid vehicle, dissolving the lipophilic drug and maintaining it in a solubilized state within the gastrointestinal (GI) tract.[1][2]
- Emulsification: Upon contact with GI fluids, the SEDDS/SNEDDS formulation disperses into fine droplets (nanometer to sub-micron range), increasing the surface area for drug release and absorption.[4][8]
- Digestion & Micelle Formation: The glycerides in 1-LG are hydrolyzed by intestinal lipases into monoglycerides and free fatty acids. These digestion products, along with bile salts, form mixed micelles that further solubilize the drug.[1][9]
- Chylomicron Assembly: Long-chain fatty acids (like linoleic acid) and monoglycerides are absorbed by enterocytes and re-esterified back into triglycerides.[7][10] These triglycerides are then packaged with apolipoproteins to form large lipoprotein particles called chylomicrons.[6][9]
- Lymphatic Uptake: The lipophilic drug, partitioned within the lipid core of the chylomicrons, is transported into the intestinal lymphatic system via the lacteals.[6][10]
- Bypassing First-Pass Metabolism: By entering the systemic circulation via the thoracic duct, the lymphatic system allows the drug to bypass the portal vein and the liver, thus avoiding extensive first-pass metabolism, which is a major barrier for many oral drugs.[2][7]

Quantitative Data on 1-Linoleoyl Glycerol Formulations

The following tables summarize quantitative data from various studies utilizing **1-Linoleoyl Glycerol** (Maisine® CC) and similar long-chain glycerides in self-emulsifying formulations.

Table 1: Formulation Composition and Physicochemical Characteristics



Drug	Oil Phase (1-LG)	Surfactan t(s)	Co- surfactan t/Co- solvent	Droplet Size (nm)	PDI	Referenc e
4,6,4'- Trimethyla ngelicin (TMA)	10% (w/w) Maisine® CC	50% (w/w) Cremophor ® EL	40% (w/w) Transcutol ® HP	20-25	N/A	[3]
Progestero ne	50% (w/w) Maisine® CC (in a 1:1 ratio with MCT)	40% (w/w) Labrasol	10% (w/w) Transcutol HP	21.23 ± 0.30	N/A	[8]
Berberine Hydrochlori de (BH)	Peceol (Glyceryl Monooleat e)	Labrasol, Gelucire 44/14	PEG400, Glycerin	47.2 ± 0.10	<0.3	[4]
CRV431	Maisine® CC (in a 1:1 ratio with Vitamin E)	Cremophor RH40	Propylene Glycol, Transcutol, Ethanol	~25	N/A	[11]

PDI: Polydispersity Index; N/A: Not Available in search results.

Table 2: In Vivo Bioavailability Enhancement



Drug	Formulation Type	Key Excipients	Bioavailabil ity Increase (vs. Control)	Animal Model	Reference
1-palmitoyl-2- linoleoyl-3- acetyl-rac- glycerol (PLAG)	S-SNEDDS	PLAG (as oily drug), SLS, HPMC, Calcium Silicate	~3-fold (AUC)	Rats	[12][13]
Berberine Hydrochloride (BH)	SMEDDS	Peceol, Labrasol, PEG400	1.63-fold (AUC)	Rats	[4]

S-SNEDDS: Solid Self-Nanoemulsifying Drug Delivery System; AUC: Area Under the Curve.

Experimental Protocols

Protocol 1: Formulation of a 1-LG Based SNEDDS

This protocol describes a general method for preparing a liquid Self-Nanoemulsifying Drug Delivery System (SNEDDS) using **1-Linoleoyl Glycerol** as the oil phase.

- 1. Materials and Equipment:
- Active Pharmaceutical Ingredient (API)
- 1-Linoleoyl Glycerol (e.g., Maisine® CC) (Oil)
- Surfactant (e.g., Cremophor® EL, Labrasol®)
- Co-solvent/Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)
- Analytical balance
- Glass vials
- Vortex mixer

Methodological & Application





- · Magnetic stirrer with heating plate
- · Water bath sonicator

2. Procedure:

- Solubility Studies (Excipient Screening): a. Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an excess amount of API to a vial containing a known volume (e.g., 1 mL) of the excipient. c. Vortex the mixture for 2 minutes and then shake in an isothermal shaker (e.g., at 37°C) for 48-72 hours to reach equilibrium. d. Centrifuge the samples (e.g., at 5000 rpm for 15 minutes) to separate the undissolved drug.[14] e. Dilute the supernatant with a suitable solvent (e.g., methanol) and analyze the drug concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[14]
- Construction of Ternary Phase Diagrams (Optional but Recommended): a. To identify the optimal concentration ranges of the components, construct a ternary phase diagram. b. Prepare a series of blank formulations by mixing the oil (1-LG), surfactant, and co-solvent in different weight ratios (from 10:0 to 0:10 for surfactant:co-solvent, while varying the oil percentage). c. For each mixture, perform a visual assessment by diluting a small amount (e.g., 100 µL) with a larger volume of water (e.g., 100 mL) in a beaker with gentle stirring. d. Observe the formation of an emulsion. The regions that form clear or slightly bluish, stable nanoemulsions are identified as the efficient self-emulsification region.[3]
- Preparation of the Drug-Loaded SNEDDS Pre-concentrate: a. Based on the solubility studies and/or phase diagram, select the desired ratio of oil, surfactant, and co-solvent. b. Accurately weigh the required quantity of 1-Linoleoyl Glycerol into a clean glass vial. c. Add the pre-weighed API to the oil and mix using a vortex mixer until the drug is completely dissolved. Gentle heating (e.g., to 40°C) may be applied if necessary to facilitate dissolution.[14] d. Add the required amounts of surfactant and co-solvent to the oily mixture. e. Vortex the mixture for 5-10 minutes until a clear, homogenous isotropic mixture (the SNEDDS pre-concentrate) is formed.[14] A brief sonication can be used to ensure homogeneity. f. Store the final formulation in a tightly sealed container at room temperature, protected from light.



Protocol 2: Physicochemical Characterization of SNEDDS

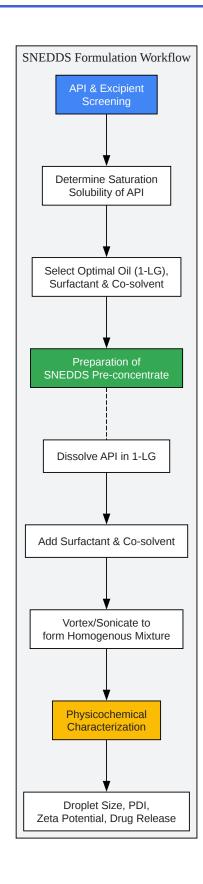
- 1. Assessment of Self-Emulsification Time and Grade:
- Add 500 mL of a relevant aqueous medium (e.g., distilled water, 0.1 N HCl, or pH 6.8 phosphate buffer) to a USP Type II dissolution apparatus.[15]
- Maintain the temperature at 37 ± 0.5 °C and set the paddle rotation speed to 50-100 rpm to simulate gentle GI motility.[15][16]
- Add a known amount (e.g., 0.5 mL) of the SNEDDS pre-concentrate dropwise into the medium.[15]
- Visually observe the emulsification process and record the time taken for the formulation to form a homogenous emulsion.[17]
- Grade the appearance (e.g., Grade A for rapid forming, clear/bluish emulsion; Grade B for rapid forming, milky emulsion, etc.).[15]
- 2. Droplet Size and Zeta Potential Analysis:
- Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., 1:100 or 1:1000 ratio) to form the nanoemulsion.[16]
- Gently mix by inverting the vial a few times.
- Measure the mean droplet size, Polydispersity Index (PDI), and zeta potential using a
 Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).[11][16]
- Perform measurements in triplicate at a constant temperature (e.g., 25°C).[11]
- 3. In Vitro Drug Release Study:
- Use a USP Type II dissolution apparatus with 900 mL of a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).[14]



- Place a known quantity of the SNEDDS pre-concentrate (equivalent to a specific drug dose)
 into a dialysis bag or directly into the medium.
- Maintain the temperature at 37 ± 0.5 °C and paddle speed at 100 rpm.[14]
- Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).
- Replace the withdrawn volume with fresh, pre-warmed medium.
- Filter the samples through a 0.45 μ m membrane filter and analyze the drug concentration using a validated analytical method.[14]

Visualizations

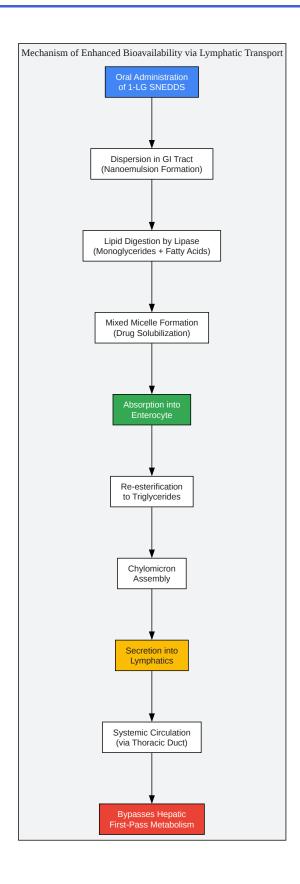




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Caption: Workflow for formulating a 1-LG based SNEDDS.





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Caption: Bioavailability enhancement via lymphatic transport.



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